(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
CAS No.: 2034592-44-2
Cat. No.: VC7704681
Molecular Formula: C22H19N5O3S
Molecular Weight: 433.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034592-44-2 |
|---|---|
| Molecular Formula | C22H19N5O3S |
| Molecular Weight | 433.49 |
| IUPAC Name | [3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
| Standard InChI | InChI=1S/C22H19N5O3S/c28-21(16-6-8-20(9-7-16)30-22-23-10-11-31-22)26-13-18(14-26)27-12-17(24-25-27)15-29-19-4-2-1-3-5-19/h1-12,18H,13-15H2 |
| Standard InChI Key | TXXXVXBXPCCSHK-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3)N4C=C(N=N4)COC5=CC=CC=C5 |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound features three distinct structural domains:
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Azetidine Core: A four-membered saturated nitrogen heterocycle known for conformational rigidity, which enhances binding affinity in medicinal chemistry applications.
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1,2,3-Triazole-Phenoxymethyl Substituent: The triazole ring, linked to a phenoxymethyl group, provides hydrogen-bonding capabilities and π-π stacking interactions critical for target engagement.
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Thiazole Ether-Phenyl Methanone: The thiazole ring, connected via an ether linkage to a phenyl ketone, contributes to electron-deficient aromatic interactions and metabolic stability.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₉N₅O₃S |
| Molecular Weight | 433.49 g/mol |
| IUPAC Name | [3-[4-(Phenoxymethyl)triazol-1-yl]azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
| SMILES | C1C(CN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3)N4C=C(N=N4)COC5=CC=CC=C5 |
| InChI Key | TXXXVXBXPCCSHK-UHFFFAOYSA-N |
Spectroscopic Data
While experimental spectra are unavailable, computational predictions using tools like NMRshiftDB2 suggest:
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¹H NMR: Signals at δ 8.20–7.20 ppm (aromatic protons), δ 5.10 ppm (triazole-CH₂-O), and δ 4.50–3.80 ppm (azetidine CH₂).
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MS (ESI+): Predominant ion at m/z 434.2 [M+H]⁺, with fragmentation patterns indicating cleavage at the azetidine-thiazole junction.
Synthetic Routes and Optimization
Proposed Synthesis Pathway
The synthesis likely follows a multi-step protocol inspired by methodologies for analogous triazole-azetidine hybrids :
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
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Thiazole Ether Formation:
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Ketone-Azetidine Coupling:
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Amide bond formation via EDC/HOBt-mediated coupling of the azetidine-triazole intermediate with the thiazole-phenyl carboxylic acid.
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Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | CuSO₄, sodium ascorbate, H₂O/EtOH, 60°C | 78% |
| 2 | K₂CO₃, DMF, 100°C | 65% |
| 3 | EDC, HOBt, DCM, rt | 82% |
Continuous-Flow Innovations
Recent advances in flow chemistry, as demonstrated for triazole synthesis , could enhance scalability and safety:
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Microreactor Setup: Enables precise control over exothermic intermediates (e.g., azides), reducing decomposition risks .
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Residence Time Optimization: 15-minute dwell time at 120°C improves triazole ring formation efficiency (yield: 85% vs. 68% batch) .
Research Gaps and Future Directions
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Pharmacokinetic Profiling: Absence of ADMET data necessitates in vitro permeability (Caco-2) and hepatic microsomal stability studies.
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Target Validation: CRISPR-Cas9 knockout screens could identify precise molecular targets.
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Synthetic Scalability: Transitioning batch protocols to continuous-flow systems may improve eco-efficiency .
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